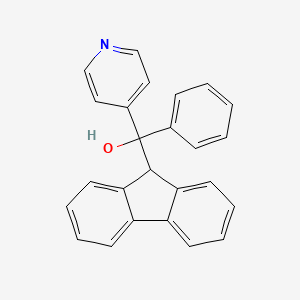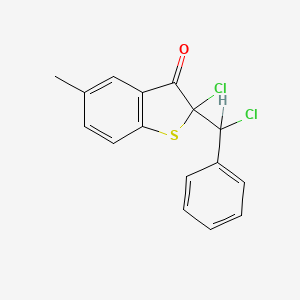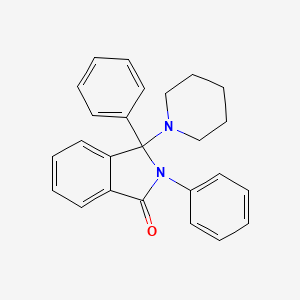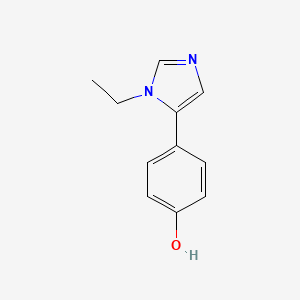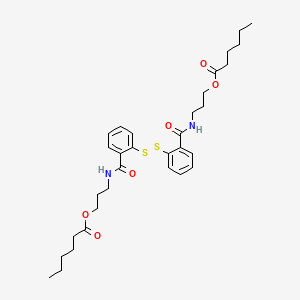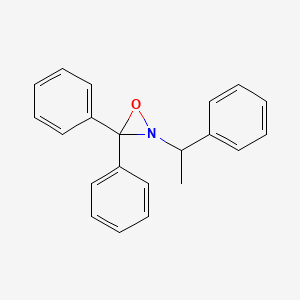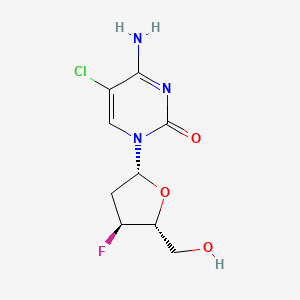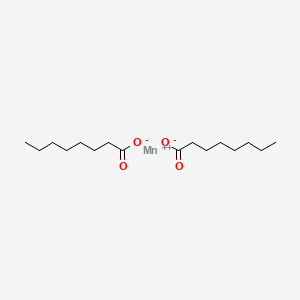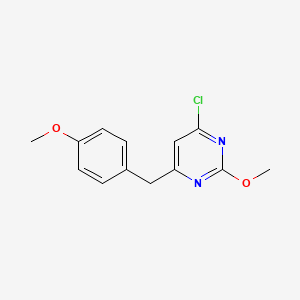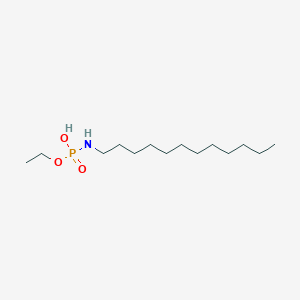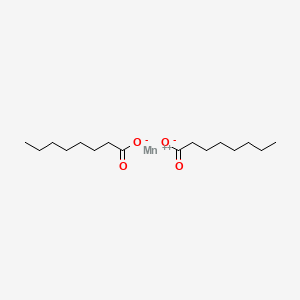
Manganese octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese octanoate, also known as manganese 2-ethylhexanoate, is a chemical compound formed from manganese and octanoic acid. It is commonly used as a drier in paints, varnishes, and printing inks due to its catalytic properties that accelerate the drying process. The compound is typically sold as a clear brown solution in a petroleum solvent containing about 6% manganese .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese octanoate is commercially synthesized by reacting 2-ethylhexanoic acid with manganous hydroxide. The reaction typically occurs in a petroleum solvent, resulting in a clear brown solution containing manganese . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of the reactants to achieve optimal yield.
Industrial Production Methods
In industrial settings, this compound is produced by combining manganese sulfate monohydrate with 2-ethylhexanoic acid. The mixture is then heated and stirred to facilitate the reaction, followed by purification processes to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Manganese octanoate undergoes various chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions, particularly in the drying of paints and coatings.
Polymerization: It facilitates polymerization reactions in the production of polymers like polyethylene and polypropylene.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxygen and organic solvents. The conditions typically involve elevated temperatures to enhance the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound include hardened paint films, polymers with controlled molecular weights, and durable adhesives and sealants .
Aplicaciones Científicas De Investigación
Manganese octanoate has a wide range of scientific research applications:
Mecanismo De Acción
Manganese octanoate exerts its effects primarily through its catalytic properties. It lowers the activation energy of chemical reactions, facilitating the transformation of reactants into products more efficiently. In oxidation reactions, it accelerates the formation of radicals that lead to the drying and hardening of paints and coatings . The molecular targets and pathways involved include the activation of oxygen molecules and the stabilization of reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt 2-ethylhexanoate: Another commonly used drier in paints and coatings, known for its high oxidation rate.
Manganese acetylacetonate: Used as a catalyst in various chemical reactions, including oxidation and polymerization.
Uniqueness of Manganese Octanoate
This compound is unique due to its balance of catalytic activity and thermal stability. It is effective in a wide range of applications, from industrial processes to scientific research, making it a versatile and valuable compound .
Propiedades
Número CAS |
6819-13-2 |
|---|---|
Fórmula molecular |
C16H30MnO4 |
Peso molecular |
341.34 g/mol |
Nombre IUPAC |
manganese(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
SGLXWMAOOWXVAM-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |
Números CAS relacionados |
124-07-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


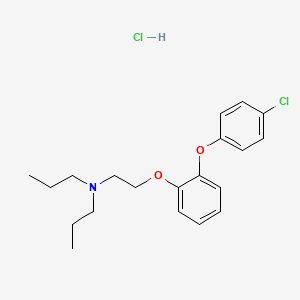
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
